6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine
Overview
Description
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine and methyl groups as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions. For instance, 4,6-dichloropyridine-3-carbaldehyde can be reacted with hydrazine in the presence of a base such as N,N-diisopropylethylamine in a solvent like dimethylacetamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different biological activities and properties .
Scientific Research Applications
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine can be compared with other pyrazolopyridine derivatives:
6-Chloro-1H-pyrazolo[3,4-B]pyridine: Lacks the methyl groups, which can affect its biological activity and chemical reactivity.
3,6-Dichloro-1H-pyrazolo[3,4-B]pyridine: Contains an additional chlorine atom, which can influence its properties and applications.
1,3,4-Trimethyl-1H-pyrazolo[3,4-B]pyridine: Lacks the chlorine atom, which can alter its interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern, which can influence its chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1,3,4-trimethylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7(10)11-9-8(5)6(2)12-13(9)3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKNTWEYBSCIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575823 | |
Record name | 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57411-64-0 | |
Record name | 6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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